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Introduction
This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 3-Bromo-5-methyl-2-phenoxy-pyridine. Given the absence of publicly available

experimental spectra for this specific molecule, this document serves as a predictive guide for

researchers, scientists, and professionals in drug development. The predictions are grounded

in fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, mass

spectrometry (MS), and infrared (IR) spectroscopy, and are supplemented with data from

analogous structures. This guide also includes standardized experimental protocols for the

acquisition of such data, ensuring a self-validating framework for future experimental work.

The structure of 3-Bromo-5-methyl-2-phenoxy-pyridine incorporates a substituted pyridine

core, a key heterocycle in medicinal chemistry, and a phenoxy group, forming an aryl ether

linkage. Understanding its spectroscopic properties is crucial for its identification, purity

assessment, and structural elucidation in synthetic and medicinal chemistry workflows.
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Caption: Molecular structure of 3-Bromo-5-methyl-2-phenoxy-pyridine with atom numbering.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen

atoms in a molecule. The predicted chemical shifts for 3-Bromo-5-methyl-2-phenoxy-
pyridine are based on the additive effects of the substituents on the pyridine and phenyl rings.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.05 d 1H H-6

~7.52 d 1H H-4

~7.40 t 2H H-3', H-5'

~7.20 t 1H H-4'

~7.10 d 2H H-2', H-6'

~2.35 s 3H H-7 (CH₃)

Rationale for Predicted Chemical Shifts:

Pyridine Protons (H-6, H-4): The protons on the pyridine ring are expected to be in the

downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the

aromatic ring current. The H-6 proton is anticipated to be the most downfield due to its

proximity to the electronegative nitrogen atom. The H-4 proton will be slightly upfield

compared to H-6. Both are expected to appear as doublets due to coupling with each other.

Phenoxy Protons (H-2' to H-6'): The protons on the phenoxy ring are expected to resonate in

the aromatic region of 6.5-8.0 ppm.[1] The protons ortho and para to the ether linkage (H-2',

H-6', and H-4') are typically shifted slightly upfield compared to benzene (7.36 ppm) due to
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the electron-donating effect of the oxygen atom, while the meta protons (H-3', H-5') are less

affected.[2]

Methyl Protons (H-7): The methyl protons are attached to the pyridine ring and are expected

to have a chemical shift around 2.3-2.5 ppm, appearing as a singlet as there are no adjacent

protons to couple with.

Experimental Protocol for ¹H NMR Acquisition
Sample Preparation: Dissolve 5-10 mg of 3-Bromo-5-methyl-2-phenoxy-pyridine in

approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3] Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Tuning and Shimming: Insert the sample into the spectrometer and allow the temperature to

equilibrate. Tune the probe for the ¹H frequency and shim the magnetic field to achieve

optimal resolution.[4]

Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence.

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[5] The number of

scans should be sufficient to obtain a good signal-to-noise ratio (typically 8 or 16 scans).

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase

and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

predicted chemical shifts are influenced by the electronegativity of attached atoms and the

overall electronic structure.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

~162.0 C-2

~155.0 C-1'

~148.5 C-6

~142.0 C-4

~131.0 C-5

~129.5 C-3', C-5'

~124.0 C-4'

~120.0 C-2', C-6'

~118.0 C-3

~18.0 C-7 (CH₃)

Rationale for Predicted Chemical Shifts:

Pyridine Carbons: The carbon atoms in the pyridine ring typically resonate between 120 and

150 ppm. The C-2 carbon, bonded to the electronegative oxygen and adjacent to the

nitrogen, is expected to be the most downfield. The C-3 carbon, attached to the bromine

atom, will also be significantly shifted. The C-5 carbon is attached to the methyl group.

Phenoxy Carbons: The carbons of the phenoxy group will appear in the aromatic region

(110-160 ppm).[6] The ipso-carbon (C-1'), attached to the ether oxygen, will be the most

downfield of the phenyl carbons. The other carbons will have shifts influenced by the ether

linkage.

Methyl Carbon: The methyl carbon (C-7) is expected to resonate in the upfield region,

typically around 15-20 ppm.

Experimental Protocol for ¹³C NMR Acquisition
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50

mg in 0.6-0.7 mL of CDCl₃.[3]
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Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.

Tuning and Shimming: Tune the probe to the ¹³C frequency and perform shimming.

Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A standard

pulse program like zgpg30 is often used.[7] Key parameters include a spectral width of ~220

ppm, a sufficient number of scans for a good signal-to-noise ratio (this can range from

several hundred to several thousand scans depending on concentration), and a relaxation

delay of 2-5 seconds.[8] For quantitative analysis, inverse-gated decoupling should be used

to suppress the Nuclear Overhauser Effect (NOE).[9]

Processing: Apply a Fourier transform with an exponential multiplication to improve the

signal-to-noise ratio. Perform phase and baseline corrections.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment

265/267 High [M]⁺ (Molecular ion)

186 Moderate [M - Br]⁺

172 Moderate [M - C₆H₅O]⁺

93 Moderate [C₆H₅O]⁺

77 High [C₆H₅]⁺

Rationale for Predicted Fragmentation Pattern:

Molecular Ion ([M]⁺): The molecular ion peak is expected to be prominent due to the

presence of aromatic rings which stabilize the radical cation.[10] A characteristic isotopic

pattern will be observed due to the presence of bromine, with two peaks of nearly equal

intensity at m/z 265 and 267, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[11]
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Key Fragments:

Loss of Bromine: Cleavage of the C-Br bond is a common fragmentation pathway for

brominated compounds, leading to a fragment at m/z 186.[11]

Ether Cleavage: Fragmentation of the ether linkage can occur in two ways. Cleavage of

the C-O bond between the pyridine and the oxygen would lead to a fragment at m/z 172.

Cleavage on the other side would result in a phenoxy cation at m/z 93.[12]

Loss of Phenoxy Group: The loss of the entire phenoxy group as a radical would result in

a fragment at m/z 172.

Phenyl Cation: A strong peak at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), is a

common fragment for compounds containing a phenyl group.[10]

Experimental Protocol for EI-MS Acquisition
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile compounds, a gas chromatography (GC-MS) inlet can be used. For less volatile

solids, a direct insertion probe is suitable.

Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV.

[13] This energy is sufficient to cause ionization and reproducible fragmentation.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

using a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated by plotting

ion intensity versus m/z.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of infrared radiation, which causes molecular vibrations.

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium C-H stretching (Aromatic)

2980-2850 Medium-Weak C-H stretching (Methyl)

~1580 Strong C=C stretching (Pyridine ring)

~1480 Strong C=C stretching (Phenyl ring)

~1240 Strong
C-O-C stretching (Aryl ether,

asymmetric)

~1100 Medium C-H in-plane bending

~690 Medium C-Br stretching

Rationale for Predicted Absorption Frequencies:

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹

region.[14] The C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the pyridine

and phenyl rings will result in strong absorptions in the 1600-1450 cm⁻¹ range.[15]

C-O-C Stretching: The asymmetric stretching of the aryl ether C-O-C bond is a characteristic

and strong absorption, expected around 1240 cm⁻¹.[16]

C-Br Stretching: The carbon-bromine bond stretching vibration is expected to appear in the

lower frequency region of the spectrum, typically around 690 cm⁻¹.[15]

Experimental Protocol for FT-IR Acquisition (KBr Pellet
Method)

Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is

obtained.

Pellet Formation: Place the powder into a pellet die and apply pressure (typically 8-10 tons)

using a hydraulic press to form a transparent or translucent pellet.
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Background Spectrum: Record a background spectrum of the empty sample compartment of

the FT-IR spectrometer.

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum,

typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve

the signal-to-noise ratio.

General Experimental Workflow

Sample Preparation

Data Acquisition

Data Processing

Data Analysis & Interpretation

Weigh & Dissolve Sample
in Deuterated Solvent (NMR)

or Prepare KBr Pellet (IR)

¹H & ¹³C NMR
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FT-IR
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Fourier Transform,
Phase & Baseline Correction

Generate Mass Spectrum
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Generate IR Spectrum
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with Molecular Structure

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of an organic compound.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
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